molecular formula C26H26IN3O4S B11688547 ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(3-iodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(3-iodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11688547
M. Wt: 603.5 g/mol
InChI Key: BVHASTDTEGIKNB-STZFKDTASA-N
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Description

ETHYL (2Z)-5-[4-(DIMETHYLAMINO)PHENYL]-2-[(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-[4-(DIMETHYLAMINO)PHENYL]-2-[(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may include:

    Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: Functional groups such as dimethylamino, iodo, and methoxy groups are introduced through substitution reactions.

    Final esterification: The carboxylate group is esterified to form the ethyl ester.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or dimethylamino groups.

    Reduction: Reduction reactions can occur at the iodo group, converting it to a less reactive form.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce deiodinated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-[4-(DIMETHYLAMINO)PHENYL]-2-[(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Phenyl derivatives: Compounds with similar aromatic rings but different functional groups.

Uniqueness

The unique combination of substituents in ETHYL (2Z)-5-[4-(DIMETHYLAMINO)PHENYL]-2-[(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H26IN3O4S

Molecular Weight

603.5 g/mol

IUPAC Name

ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[(3-iodo-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H26IN3O4S/c1-6-34-25(32)22-15(2)28-26-30(23(22)17-8-10-18(11-9-17)29(3)4)24(31)21(35-26)14-16-7-12-20(33-5)19(27)13-16/h7-14,23H,6H2,1-5H3/b21-14-

InChI Key

BVHASTDTEGIKNB-STZFKDTASA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C/C4=CC(=C(C=C4)OC)I)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC(=C(C=C4)OC)I)S2)C

Origin of Product

United States

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